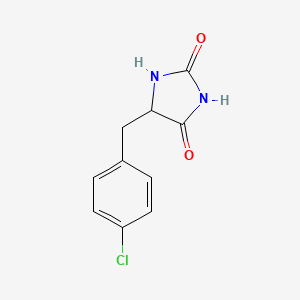
5-(4-Chlorobenzyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring substituted with a 4-chlorobenzyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
The synthesis of 5-(4-Chlorobenzyl)imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of 4-chlorobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine ring. Another method includes the use of Bucherer-Bergs reaction, which involves the condensation of 4-chlorobenzaldehyde with urea in the presence of a base .
Chemical Reactions Analysis
5-(4-Chlorobenzyl)imidazolidine-2,4-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Chlorobenzyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have been studied for their potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticonvulsant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels. The compound binds to these channels, altering their conformation and reducing neuronal excitability .
Comparison with Similar Compounds
5-(4-Chlorobenzyl)imidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione: This compound has a hydroxyl group instead of a chlorine atom, which can significantly alter its chemical reactivity and biological activity.
5-(4-Chlorobutyl)imidazolidine-2,4-dione: This derivative has a butyl group, which affects its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-(4-Chlorobenzyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H8ClN2O2
- Molecular Weight : 224.63 g/mol
- IUPAC Name : this compound
- CAS Number : 6086375
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits inhibition of specific enzymes and receptors, which can lead to anti-inflammatory and anticancer effects. Its structure allows it to mimic natural substrates or inhibitors, facilitating its interaction with target proteins.
Anticancer Activity
Recent studies have highlighted the potential of imidazolidine derivatives, including this compound, in cancer therapy. For instance:
- A study demonstrated that derivatives of imidazolidine-2,4-dione can inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial in tumor angiogenesis. Compounds similar in structure showed IC50 values as low as 0.081 μM against various cancer cell lines such as HT-29 and A549 .
- Flow cytometric analyses indicated that these compounds could induce apoptosis in cancer cells by increasing pro-apoptotic factors like BAX while decreasing anti-apoptotic factors like Bcl-2 .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects:
- Research indicates that imidazolidine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .
Study on Anticancer Properties
A notable investigation involved synthesizing and evaluating a series of imidazolidine derivatives for their anticancer activities. The study reported that modifications to the benzyl group significantly influenced the biological activity:
- Compound Tested : this compound
- Cell Lines : HT-29 (colon cancer), A549 (lung cancer)
- Results : Induced apoptosis and inhibited cell proliferation with promising IC50 values.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic efficacy of these compounds. For example:
- Mice treated with imidazolidine derivatives showed reduced tumor growth rates compared to control groups, indicating their potential as effective anticancer agents .
Data Table: Biological Activity Summary
Properties
CAS No. |
6331-81-3 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
InChI Key |
VIPXTHKAWAGLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















